N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTGTFJSNPGIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide typically involves the acylation of furan derivatives. One common method involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as propan-2-ol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted furan derivatives, alcohols, and dione compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and antifungal compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
N-(2-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-yl)furan-2-carboxamide
N-(2-Nitrophenyl)furan-2-carboxamide
- Structural Difference : A nitro-substituted phenyl group replaces the propan-2-yl linker.
- Conformational Analysis : The central C4–C5–N1–C6 fragment is planar, with phenyl and furan rings rotated by 2.68° and 7.03°, respectively. Intramolecular N1⋯O3 hydrogen bonding (2.615 Å) disrupts planarity .
Modifications to the Carboxamide Group
(S)-N-(1-oxo-1-((4-sulfamoylbenzyl)amino)propan-2-yl)furan-2-carboxamide
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate Derivatives
Naphtho[2,1-b]furan Derivatives
- Activity: Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate exhibit antibacterial properties, suggesting that nitro and acetamide groups enhance bioactivity .
- Contrast : The target compound lacks nitro groups, which may reduce antibacterial potency but improve metabolic stability.
Diaryl Furanones as COX-2 Inhibitors
Biological Activity
N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound this compound features a furan moiety that contributes to its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets, making it a valuable candidate for drug development.
The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of enzymes involved in microbial growth or cancer cell proliferation, leading to its observed antimicrobial and anticancer properties.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes that facilitate microbial growth.
- Induction of Apoptosis : The compound can potentially induce programmed cell death in cancer cells through modulation of cellular pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi, demonstrating effective inhibition.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 14 | 64 |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicate varying degrees of cytotoxicity.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 25.5 | 3.5 |
| A549 | 30.0 | 4.0 |
| HeLa | 22.0 | 3.0 |
Case Studies
- Cytotoxicity Evaluation : A study utilized the MTT assay to evaluate the cytotoxic effects on MCF-7 and MDA-MB-231 cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting moderate potency compared to established chemotherapeutics like tamoxifen .
- Mechanistic Insights : Further investigations revealed that the compound's anticancer effects may be attributed to its ability to induce apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells.
Q & A
Basic: What are the standard synthetic routes for N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a furan-containing amine under basic conditions. Key steps include:
- Amide bond formation : Reacting furan-2-carbonyl chloride with 1-(furan-2-yl)propan-2-amine in acetonitrile or DMF, often with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is used to isolate the product, with yields typically ranging from 60–80% depending on substituent steric effects .
- Optimization : Reaction time (3–6 hours), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.1 amine:carbonyl chloride) are critical for maximizing yield .
Basic: What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- FT-IR : Confirms amide C=O stretches (~1670 cm⁻¹) and furan ring vibrations (~1550–1600 cm⁻¹) .
- NMR : H NMR identifies furan protons (δ 6.2–7.4 ppm) and amide NH (δ 8.5–10 ppm); C NMR verifies carbonyl carbons (~160 ppm) .
- X-ray crystallography : SHELX software is used to resolve bond angles and dihedral angles (e.g., planar amide groups with furan ring twists <10°) .
Basic: How are computational tools like molecular docking and PASS predictions applied to study its bioactivity?
- Molecular docking : Software like ArgusDock predicts binding to targets (e.g., enoyl-ACP reductase in M. tuberculosis). Hydrogen bonds with Tyr158 and hydrophobic interactions with Met103 are critical for anti-tubercular activity .
- PASS (Prediction of Activity Spectra for Substances) : Screens for anti-tubercular potential (Pa > 0.68 indicates high likelihood). For example, derivatives with nitro or chloro substituents show Pa scores >0.7, correlating with MIC values of 3.1 µg/mL .
Basic: What biological activities have been reported for this compound and its analogs?
- Anti-tubercular activity : Derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC: 3.1–12.5 µg/mL) via enoyl-ACP reductase binding .
- Enzyme modulation : Furan-carboxamides interact with cytochrome P450 isoforms, affecting drug metabolism .
- Antioxidant potential : Thiourea derivatives of furan-carboxamides show radical scavenging in DPPH assays (IC₅₀: 20–50 µM) .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for substituted analogs?
- Electron-withdrawing vs. donating groups : Nitro (-NO₂) and chloro (-Cl) substituents enhance anti-tubercular activity (MIC: 3.1 µg/mL), while methoxy (-OCH₃) groups reduce potency (MIC: >25 µg/mL) due to disrupted hydrogen bonding .
- Crystallographic validation : Compare X-ray structures of active/inactive analogs to identify conformational changes (e.g., furan ring planarity deviations >10° reduce binding ).
Advanced: What strategies optimize the synthesis of this compound for high-throughput screening?
- Parallel synthesis : Use automated reactors to vary substituents (e.g., phenyl, thiadiazole) under controlled conditions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) with comparable yields .
- Quality control : LC-MS monitors purity (>95%) and identifies byproducts (e.g., unreacted amine or oxidized furan derivatives) .
Advanced: How can pharmacokinetic challenges like low solubility be addressed?
- Prodrug design : Introduce phosphate or glycoside groups to improve aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability in in vivo models .
Advanced: When should crystallography vs. docking be prioritized in studying target interactions?
- X-ray crystallography : Use for high-resolution (<1.5 Å) structures of ligand-enzyme complexes (e.g., enoyl-ACP reductase) to guide rational drug design .
- Molecular docking : Apply for rapid screening of derivative libraries or when crystallography fails (e.g., flexible binding pockets) .
Advanced: How is redox instability of the furan ring managed during experimental assays?
- Antioxidant additives : Include ascorbic acid (0.1 mM) in buffer solutions to prevent furan oxidation .
- Low-temperature storage : Store compounds at -20°C under argon to minimize degradation .
- HPLC monitoring : Track oxidation products (e.g., furan-2,3-dione) using C18 columns and UV detection at 254 nm .
Advanced: What structural modifications enhance selectivity for specific biological targets?
- Heterocyclic substitutions : Replace the furan with thiophene or pyridine to alter π-stacking with enzyme pockets .
- Side chain elongation : Introduce methylene spacers between the amide and aryl groups to improve binding to deep hydrophobic pockets .
- Stereochemical control : Synthesize enantiomers via chiral catalysts (e.g., BINOL-derived phosphoric acids) to assess stereoselective activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
